![molecular formula C10H16O2 B6148351 spiro[2.6]nonane-1-carboxylic acid CAS No. 680619-21-0](/img/no-structure.png)

spiro[2.6]nonane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

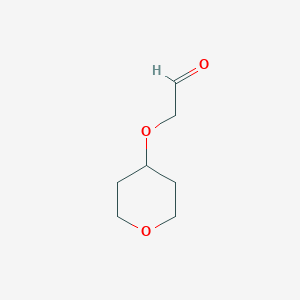

Spiro[2.6]nonane-1-carboxylic acid is an organic compound that incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .

Synthesis Analysis

The synthesis of spiro compounds, including spiro[2.6]nonane-1-carboxylic acid, often involves the use of N-heterocyclic carbenes (NHCs) as a type of organocatalyst . These NHCs are capable of constructing various cyclic scaffolds, including carbocycles and heterocycles, via cycloaddition reaction .Molecular Structure Analysis

The molecular formula of spiro[2.6]nonane-1-carboxylic acid is C10H16O2 . This indicates that it consists of 10 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

Carboxylic acids, such as spiro[2.6]nonane-1-carboxylic acid, can undergo various reactions. For instance, they can react with Thionyl Chloride (SOCl2) to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .Physical And Chemical Properties Analysis

Carboxylic acids, including spiro[2.6]nonane-1-carboxylic acid, have a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Mechanism of Action

Safety and Hazards

While specific safety and hazard information for spiro[2.6]nonane-1-carboxylic acid is not available, similar compounds like spiro[3.5]nonane-7-carboxylic acid have been associated with certain hazards. For instance, spiro[3.5]nonane-7-carboxylic acid has been associated with hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Recent advances in the applications of N-heterocyclic carbenes (NHCs) in constructing carbo- and heterocyclic frameworks have shown promise for the future of spiro[2.6]nonane-1-carboxylic acid and similar compounds . The use of NHCs in constructing bioactive cyclic skeletons presents potential future directions for the development of medicinally and biologically significant molecules .

properties

| { "Design of the Synthesis Pathway": "The synthesis of spiro[2.6]nonane-1-carboxylic acid can be achieved through a multistep process involving several reactions.", "Starting Materials": [ "Cyclohexanone", "Methanol", "Sodium hydroxide", "Benzene", "Bromine", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium cyanide", "Hydrochloric acid", "Sodium carbonate", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Sodium hydrogensulfate", "Sodium hydroxide", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-1-phenylpropan-1-one by reacting benzene with bromine and cyclohexanone in the presence of sodium hydroxide.", "Step 2: Reduction of 2-bromo-1-phenylpropan-1-one to 2-phenylpropan-1-ol using sodium borohydride in methanol.", "Step 3: Conversion of 2-phenylpropan-1-ol to 2-phenylpropanenitrile by reacting with sodium cyanide in the presence of acetic acid.", "Step 4: Hydrolysis of 2-phenylpropanenitrile to 2-phenylpropanoic acid using hydrochloric acid.", "Step 5: Synthesis of spiro[2.6]nonane-1-carboxylic acid by reacting 2-phenylpropanoic acid with sodium carbonate and sodium bicarbonate in the presence of water and sodium chloride. The resulting mixture is then treated with sodium sulfate and sodium hydrogensulfate to obtain the final product." ] } | |

CAS RN |

680619-21-0 |

Product Name |

spiro[2.6]nonane-1-carboxylic acid |

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.